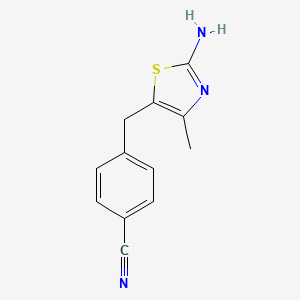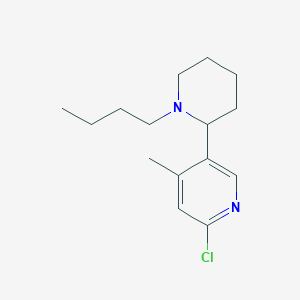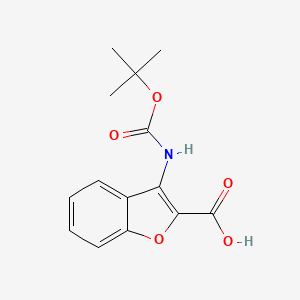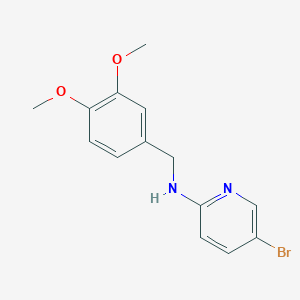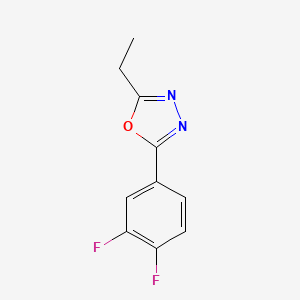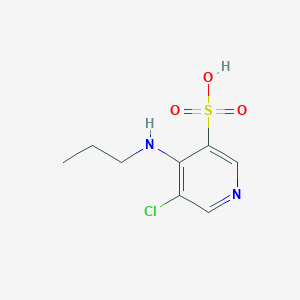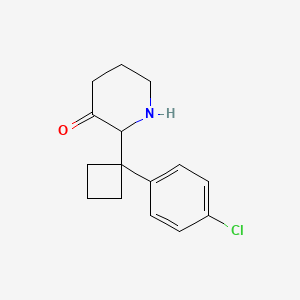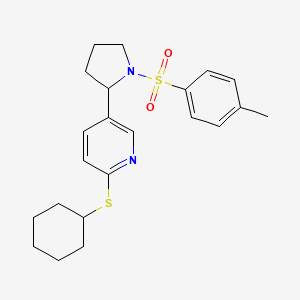
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate: is a chemical compound that features a sodium ion, a picolinate moiety, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The picolinate moiety is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate moiety.
Reduction: Reduction reactions can be performed on the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, especially at the picolinate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is used as a building block in organic synthesis. Its Boc-protected amino group allows for selective reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further reactions . The picolinate moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry.
類似化合物との比較
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 3-ethynylbenzylcarbamate
Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to its combination of a Boc-protected amino group and a picolinate moiety. This combination provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications .
特性
分子式 |
C12H15N2NaO4 |
|---|---|
分子量 |
274.25 g/mol |
IUPAC名 |
sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16;/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChIキー |
KZIOOPXEQLYZOP-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



